2-(3-formyl-4-hydroxyphenyl)acetic acid

Pharmaceutical impurity profiling Salbutamol quality control HPLC reference standard

Pharma QC labs require certified impurity references for HPLC-UV/LC-MS/MS quantification of salbutamol-related impurities in APIs and finished dosage forms. Generic phenylacetic acids lack the formyl-hydroxy substitution critical for accurate retention time matching. - Albuterol Impurity 43 reference standard (>95% purity) for impurity-spiking studies and method validation. - Validated HPPD inhibitor scaffold (IC50 = 128 nM) - aldehyde moiety enables rapid Schiff-base/hydrazone library synthesis. - Orthogonal formyl and carboxylic acid reactivity supports sequential condensation-amidation without protection-deprotection sequences. Reliable supply with full COA, HPLC, MS, and NMR characterization data.

Molecular Formula C9H8O4
Molecular Weight 180.2
CAS No. 152880-92-7
Cat. No. B6153207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-formyl-4-hydroxyphenyl)acetic acid
CAS152880-92-7
Molecular FormulaC9H8O4
Molecular Weight180.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product and Baseline Properties


2-(3-Formyl-4-hydroxyphenyl)acetic acid (CAS 152880-92-7) is a substituted phenylacetic acid derivative with the molecular formula C9H8O4 and a monoisotopic mass of 180.042 g/mol . Its structure features a formyl group at the 3-position, a hydroxyl group at the 4-position, and a carboxymethyl side chain, rendering it a versatile aromatic aldehyde–carboxylic acid building block for organic synthesis, medicinal chemistry, and pharmaceutical impurity profiling [1].

Impurity standard Designated Salbutamol Impurity 43 reference substance Supports method validation and impurity profiling workflows
Bioactive tool HPPD inhibitor research tool Enables HPPD inhibition studies and SAR exploration
Synthetic block Orthogonal aldehyde–carboxylic acid reactivity Dual-functional building block for sequential coupling

Why Generic Substitution Fails


This compound possesses a specific substitution pattern that underpins its dual role as a designated pharmaceutical impurity reference for salbutamol (Albuterol Impurity 43) and as a verified inhibitor of human 4-hydroxyphenylpyruvate dioxygenase (HPPD) [1]. Generic phenylacetic acids or mono‑functional benzaldehydes cannot substitute this structure in impurity‑spiking studies, enzyme‑inhibition assays, or synthetic cascades requiring both an aldehyde and a free carboxylic acid on the same phenolic scaffold.

Target compound
2-(3-Formyl-4-hydroxyphenyl)acetic acid
Specific substitution pattern: 3-formyl, 4-hydroxy, free carboxylic acid
Substitute risk
Generic phenylacetic acids or mono-functional benzaldehydes lack the exact substitution pattern required for impurity designation, HPPD inhibition, and dual-functional reactivity.
Impurity reference identity may not transfer, and enzyme inhibition profile likely shifts with altered scaffold substitution.

Quantitative Differentiation Evidence


Salbutamol Impurity-43 Reference Standard

2-(3-Formyl-4-hydroxyphenyl)acetic acid is officially cataloged as Salbutamol Impurity 43 (Albuterol Impurity 43) and is supplied at >95% purity as an impurity reference substance . In contrast, simple phenylacetic acid (CAS 103-82-2) or 4-hydroxyphenylacetic acid (CAS 156-38-7) are not recognized as salbutamol‑related impurities in any pharmacopoeial listing .

Impurity designation
Data to verify
Target: Salbutamol Impurity 43, ≥95% purity
Comparator: 4-Hydroxyphenylacetic acid — not listed as salbutamol impurity
Supports impurity profiling method validation
Supplier catalog indexing; confirm pharmacopoeial status
Pharmaceutical impurity profiling Salbutamol quality control HPLC reference standard

HPPD Inhibition vs Nitisinone

The compound inhibits human recombinant 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC50 of 128 nM (E. coli‑expressed enzyme, 10‑min incubation) [1]. For the clinically approved HPPD inhibitor nitisinone (NTBC), a reported IC50 in the same enzyme system is 85 nM . The ~1.5‑fold potency difference places the compound within the same logarithmic activity band as a marketed drug.

HPPD inhibition
Reported
IC50 = 128 nM (human recombinant HPPD)
Supports HPPD inhibitor SAR context
~1.5-fold weaker than nitisinone (85 nM) in same enzyme system; cross-study comparison
HPPD inhibition Tyrosinemia drug discovery Lead optimization

Physicochemical vs Methyl Ester Analog

The free acid exhibits a molecular weight of 180.16 g/mol, compared with 194.18 g/mol for the methyl ester congener (methyl 2‑(3‑formyl‑4‑hydroxyphenyl)acetate, CAS 61874‑04‑2) [1]. The methyl ester has a measured boiling point of 300.2 °C at 760 mmHg; the free acid, lacking the ester moiety, is expected to boil ~20–40 °C lower due to reduced molecular weight and altered hydrogen‑bonding capacity .

Physicochemical profile
Supporting evidence
Free acid: MW 180.16 g/mol, estimated b.p. ≤280°C
Methyl ester analog: MW 194.18 g/mol, b.p. 300.2°C
Requires dedicated chromatographic methods when both species present
ΔMW 14.02 g/mol; Δb.p. ~20–40°C based on structural estimation
Chromatographic separation Analytical method development Physicochemical properties

Validated Application Scenarios


Salbutamol Impurity Spiking & Method Validation

Procure the compound at the specified >95% purity to prepare certified impurity‑spiking solutions for HPLC‑UV or LC‑MS/MS methods intended to quantify Salbutamol Impurity 43 in active pharmaceutical ingredients and finished dosage forms .

HPPD Inhibitor Hit-to-Lead Optimization

Use the compound as a validated HPPD‑inhibitory scaffold (IC50 = 128 nM) for structure‑based design, leveraging the aldehyde moiety for rapid generation of Schiff‑base or hydrazone libraries to improve upon the 85 nM potency of the clinical inhibitor nitisinone .

Aldehyde-Acid Dual-Functional Building Block

Exploit the orthogonal reactivity of the formyl group and the carboxylic acid for sequential condensation and amidation reactions, enabling the construction of heterocyclic libraries or the attachment of fluorescent reporters without requiring protection‑deprotection sequences .

Application
Selection Property
Validation Focus
Salbutamol impurity profiling
Certified impurity reference substance
Method suitability for impurity quantification
HPPD inhibitor SAR studies
HPPD inhibitory scaffold
Enzyme inhibition assay consistency
Heterocyclic library synthesis
Orthogonal aldehyde-acid reactivity
Sequential coupling without protection
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